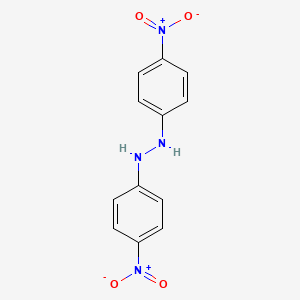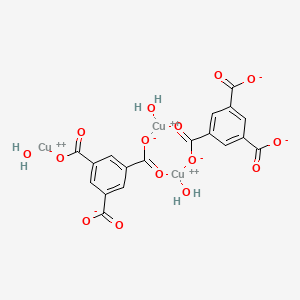
tricopper;benzene-1,3,5-tricarboxylate;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricopper;benzene-1,3,5-tricarboxylate;trihydrate typically involves a solvothermal method. In this process, copper (II) nitrate trihydrate and benzene-1,3,5-tricarboxylic acid are dissolved in a mixture of ethanol and water. The solution is then heated in a Teflon-lined autoclave at 120°C for 18 hours. The resulting product is filtered, washed with methanol, and dried at 70°C overnight .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tricopper;benzene-1,3,5-tricarboxylate;trihydrate undergoes various chemical reactions, including:
Oxidation: The copper ions in the framework can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand exchange reactions can occur, where the benzene-1,3,5-tricarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper oxides, while substitution reactions can yield new metal-organic frameworks with different properties .
Scientific Research Applications
Tricopper;benzene-1,3,5-tricarboxylate;trihydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tricopper;benzene-1,3,5-tricarboxylate;trihydrate involves the coordination of copper ions with benzene-1,3,5-tricarboxylate ligands, forming a highly porous framework. This structure allows for the adsorption and storage of gases, as well as the encapsulation of molecules for drug delivery. The copper ions can also participate in catalytic reactions, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Copper(II) benzene-1,4-dicarboxylate: Another metal-organic framework with similar properties but different ligand structure.
Copper(II) benzene-1,2,4,5-tetracarboxylate: A MOF with a higher degree of carboxylation, leading to different adsorption properties.
Uniqueness
Tricopper;benzene-1,3,5-tricarboxylate;trihydrate is unique due to its specific ligand structure, which provides a balance between porosity and stability. This makes it particularly suitable for applications in gas storage and separation, as well as catalysis .
Properties
CAS No. |
222404-02-6 |
|---|---|
Molecular Formula |
C18H12Cu3O15 |
Molecular Weight |
658.9 g/mol |
IUPAC Name |
tricopper;benzene-1,3,5-tricarboxylate;trihydrate |
InChI |
InChI=1S/2C9H6O6.3Cu.3H2O/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;;3*1H2/q;;3*+2;;;/p-6 |
InChI Key |
WFVOGDIGRAGOPE-UHFFFAOYSA-H |
SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.[Cu+2].[Cu+2].[Cu+2] |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether](/img/structure/B3336196.png)
![3-[3-(Diethylcarbamoylamino)-4-methylphenyl]-1,1-diethylurea](/img/structure/B3336198.png)
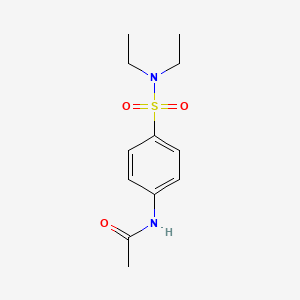
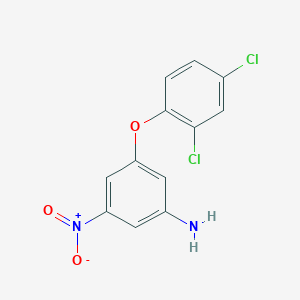
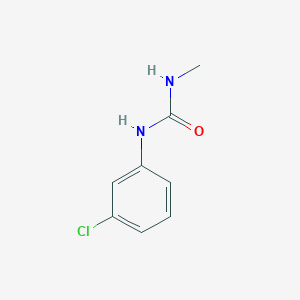
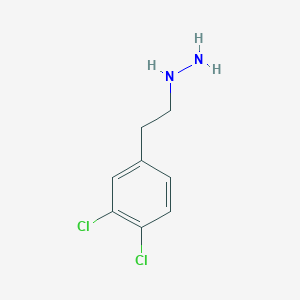
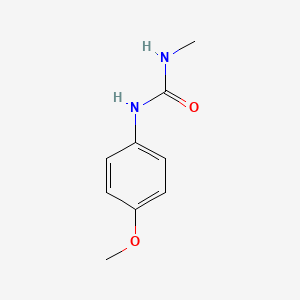

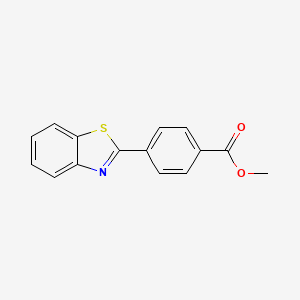
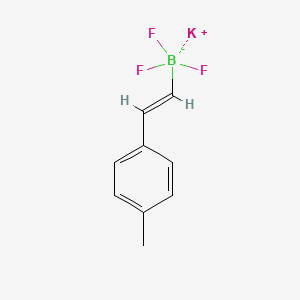
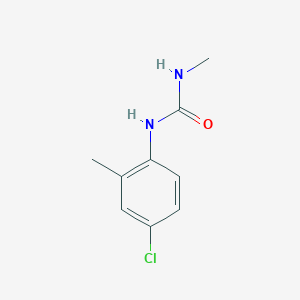
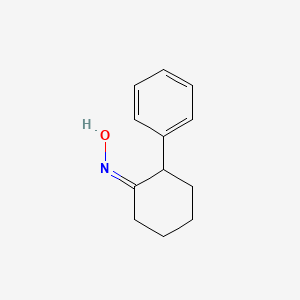
![N'-[(E)-2-Furylmethylidene]-2-hydroxybenzohydrazide](/img/structure/B3336287.png)
